(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid is a synthetic compound that belongs to the class of piperazine derivatives. This compound exhibits potential pharmacological properties, making it of interest in medicinal chemistry and drug development. The structure of this compound suggests it may interact with biological targets, potentially influencing various physiological processes.
The compound is classified under organic compounds, specifically as an amino acid derivative due to the presence of both amide and carboxylic acid functional groups. Its structural components include a piperazine ring, which is a common motif in many pharmaceuticals due to its ability to enhance bioactivity and solubility.
The synthesis of (4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for (4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid can be represented as CHNO.
The three-dimensional conformation of this compound can be analyzed using computational chemistry methods such as molecular modeling simulations to predict its interactions with biological targets.
(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for (4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in biological systems.
Further studies are needed to clarify its pharmacological profile and therapeutic potential.
The physical properties of (4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid include:
Chemical properties include:
(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid has potential applications in several scientific fields:
Research into this compound could lead to significant advancements in drug discovery and therapeutic applications.
The piperazine carboxamide moiety in "(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid" serves as a versatile scaffold that enhances pharmacokinetic and pharmacodynamic properties in drug design. The carbamoyl group (–C(=O)NH₂) introduces hydrogen-bonding capabilities critical for target engagement, while the piperazine ring’s tertiary nitrogens facilitate water solubility and metabolic stability. Hybridization strategies leverage this motif to bridge pharmacophores, as evidenced by fluoroquinolone-thiazolidinedione hybrids where piperazine carboxamide derivatives demonstrated improved DNA gyrase binding and biofilm penetration [1] [4]. The carboxamide’s electron-donating nature also modulates the piperazine ring’s basicity, optimizing pKa values for enhanced membrane permeability [5]. In anticancer hybrids, such as ciprofloxacin-piperazine conjugates, the carbamoyl group augments topoisomerase II inhibition by forming additional hydrogen bonds with Ser84 and Glu88 residues [4].
Table 1: Bioactivity of Piperazine Carboxamide-Containing Hybrids
Hybrid Structure | Biological Target | Key Improvement | Ref |
---|---|---|---|
Norfloxacin-TZD* | DNA gyrase (Gram- bacteria) | 4-fold ↑ affinity vs. norfloxacin | [1] |
Ciprofloxacin-chalcone | Topoisomerase II | IC₅₀ = 0.23 µM (vs. 0.32 µM for ciprofloxacin) | [8] |
Ciprofloxacin-pyrimidine | S. aureus | MIC = 0.06 µg/mL | [8] |
*TZD: thiazolidinedione |
Synthesis of N-4 functionalized piperazine derivatives hinges on nucleophilic substitution and acylation reactions. For "(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid" (CAS 693790-11-3), two primary routes are employed:
Protecting groups (e.g., Boc) are essential when selective N-1 functionalization is required. Microwave irradiation reduces reaction times from hours to minutes for Knoevenagel condensations in thiazolidinedione hybrids [1].
Table 2: Key Reactions for N-4 Piperazine Functionalization
Reaction Type | Reagents/Conditions | Yield Range | Application Example |
---|---|---|---|
N-Alkylation | Chloroacetyl chloride, K₂CO₃, acetone | 60–75% | Norfloxacin-TZD hybrids [1] |
Carbamoylation | KOCN, H₂O/EtOH, 80°C | 70–85% | 1-carbamoylpiperazine [3] |
Nucleophilic substitution | Bromoacetyl ciprofloxacin, TEA, CH₃CN | 48–77% | Ciprofloxacin-pyrimidines [8] |
Knoevenagel condensation | Aromatic aldehydes, NaOAc, AcOH | 65–80% | 5-benzylidene-TZD [1][4] |
The oxo-acetic acid linker (–OC(=O)C(=O)OH) in "(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid" is optimized for length, flexibility, and electronic effects to enable efficient pharmacophore hybridization. Its α-keto acid structure allows:
Comparative studies show that elongating the linker to butyryl (CH₂CH₂C(=O)) reduces antibacterial activity in ciprofloxacin hybrids due to steric clashes, while acetyl (CH₂C(=O)) linkers improve biofilm penetration in norfloxacin-TZD conjugates [1] [8]. Docking simulations confirm that acetic acid linkers optimally span 6–8 Å between piperazine N-4 and the secondary pharmacophore’s active site [4].
Table 3: Impact of Linker Length on Hybrid Activity
Linker Type | Length (Å) | Target | Bioactivity (IC₅₀/MIC) | Key Finding |
---|---|---|---|---|
Acetic acid | 6.2 | E. coli DNA gyrase | MIC = 0.06 µg/mL [8] | Optimal H-bond network |
Butyryl | 9.8 | Topoisomerase II | IC₅₀ = 4.77 µM [4] | Moderate steric hindrance |
Propionyl | 7.5 | S. aureus | MIC = 1.53 µg/mL [8] | Reduced membrane permeability |
The carbamoyl group (–NHC(=O)NH₂) in "(4-Carbamoyl-piperazin-1-yl)-oxo-acetic acid" significantly elevates target affinity through three mechanisms:
Structure-activity relationship (SAR) studies reveal that N-dimethylation of the carbamoyl group abolishes activity due to lost H-bond capacity, while electron-withdrawing substituents (e.g., –CF₃) enhance microbial uptake. In ciprofloxacin-thiazolidinedione hybrids, the carbamoyl group contributes to a 49-fold caspase-3 activation in melanoma cells via PARP-1 inhibition [4].
Table 4: SAR of Carbamoyl Modifications
Carbamoyl Substituent | Target Affinity (IC₅₀, µM) | Cellular Uptake | Key Effect |
---|---|---|---|
–NH₂ (unsubstituted) | 0.23 ± 0.01 [8] | High | Optimal H-bonding |
–N(CH₃)₂ | >10 [4] | Low | Loss of H-bond donation |
–NHCOCF₃ | 0.18 ± 0.02 [8] | Very high | Enhanced lipophilicity |
–CONHOH (hydroxamate) | 1.45 ± 0.12 [4] | Moderate | Metal chelation in active site |
List of Compounds Mentioned
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9